3-Chloro-5-fluoro-4-iodobenzaldehyde
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Overview
Description
3-Chloro-5-fluoro-4-iodobenzaldehyde: is an organic compound with the molecular formula C7H3ClFIO and a molecular weight of 284.45 g/mol . It is a polyhalogenated benzaldehyde, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring, along with an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Chloro-5-fluoro-4-iodobenzaldehyde typically involves the halogenation of a precursor benzaldehyde. For instance, starting with 3-chlorobenzaldehyde, fluorination and iodination can be carried out sequentially.
Reagents and Conditions: Common reagents include halogenating agents such as N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-fluoro-4-iodobenzaldehyde can undergo nucleophilic substitution reactions due to the presence of halogens. For example, the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: 3-Chloro-5-fluoro-4-iodobenzoic acid.
Reduction: 3-Chloro-5-fluoro-4-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique halogenation pattern, which can influence biological activity.
Industry:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-iodobenzaldehyde depends on its application. In chemical reactions, the halogen atoms and the aldehyde group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
3-Chloro-4-fluoroiodobenzene: Similar structure but lacks the aldehyde group, making it less reactive in certain types of reactions.
3-Chloro-5-fluorobenzaldehyde: Lacks the iodine atom, which can affect its reactivity and applications.
Uniqueness: 3-Chloro-5-fluoro-4-iodobenzaldehyde is unique due to the combination of three different halogens and an aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-chloro-5-fluoro-4-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNOTFXMNFXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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